molecular formula C10H8N2O B3086367 Isoquinoline-7-carboxamide CAS No. 1158755-26-0

Isoquinoline-7-carboxamide

Cat. No. B3086367
CAS RN: 1158755-26-0
M. Wt: 172.18 g/mol
InChI Key: RGGLAPZYXTXDGZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Isoquinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The nitrogen atom’s location in Isoquinoline-7-carboxamide would be expected to be at the 7-position of the isoquinoline structure.


Chemical Reactions Analysis

Isoquinoline and its derivatives have been involved in various chemical reactions. For example, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

A study explored the synthesis and cytotoxic activity of various isoquinoline derivatives, including 7-oxo-7H-dibenz[f,ij]isoquinoline, and their effects on cancer cells. These compounds showed significant cytotoxicity against colon tumors in mice, with certain derivatives demonstrating potential as anticancer drugs (Bu et al., 2001).

Mass Spectrometric Dissociation Study

Isoquinoline-3-carboxamides, a related group, have been studied for their unique fragmentation behavior in mass spectrometry. These findings are crucial for drug testing, particularly in identifying and analyzing drug candidates for treating anemic disorders (Beuck et al., 2009).

Synthesis and Evaluation in Drug Design

Research has been conducted on benzimidazo[2,1-a]isoquinolines with carboxamide side chains, investigating their biological effects and potential as cytotoxic agents. This study contributes to understanding structure-activity relationships in drug design (Deady et al., 2000).

Safety and Hazards

The safety data sheet for Isoquinoline-8-carboxamide, a close analog of Isoquinoline-7-carboxamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Similar precautions may be necessary for Isoquinoline-7-carboxamide.

Future Directions

Quinoline and its derivatives, including isoquinoline, have received considerable attention due to their broad spectrum of bioactivity. They have been used as a core template in drug design . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, Isoquinoline-7-carboxamide and its derivatives could be potential candidates for future drug development.

properties

IUPAC Name

isoquinoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGLAPZYXTXDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726972
Record name Isoquinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-7-carboxamide

CAS RN

1158755-26-0
Record name Isoquinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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